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Compound of Interest

(R)-1-(4-lodophenyl)ethanamine
Compound Name:
hydrochloride

Cat. No.: B577831

An In-depth Review of its Chemical Structure, Analysis, and Potential Applications in Drug
Development

This technical guide provides a comprehensive overview of (R)-1-(4-lodophenyl)ethanamine
hydrochloride, a chiral amine of interest to researchers, scientists, and drug development
professionals. Due to the limited availability of specific experimental data in the public domain,
this guide combines established information with representative methodologies and predicted
analytical data based on analogous compounds.

Chemical Structure and Properties

(R)-1-(4-lodophenyl)ethanamine hydrochloride is a chiral primary amine hydrochloride salt.
The structure features a phenyl ring substituted with an iodine atom at the para position and an
ethylamine group at the benzylic position, with the stereochemistry fixed in the (R)-
configuration. The hydrochloride salt form enhances the compound's stability and solubility in
agueous media.

Table 1: Physicochemical Properties of (R)-1-(4-lodophenyl)ethanamine Hydrochloride
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Property Value Source
Molecular Formula CsH11CIIN [1]
Molecular Weight 283.54 g/mol [1]
CAS Number 1246649-06-8 [1]

White to off-white solid
Appearance

(predicted)
Purity >98% (commercially available)  [1]
SMILES C--INVALID-LINK--N.CI [2]

InChl=1S/C8H10IN.CIH/c1-
InChl 6(10)7-2-4-8(9)5-3-7;/h2- 2]
6H,10H2,1H3;1H/t6-;/m1./s1

Synthesis and Chiral Resolution

A definitive, detailed experimental protocol for the synthesis of (R)-1-(4-
lodophenyl)ethanamine hydrochloride is not readily available in published literature.
However, a general and plausible synthetic route can be proposed based on established
methods for the synthesis of chiral primary amines. A common approach involves the reductive
amination of a corresponding ketone, followed by chiral resolution.

Proposed Synthetic Workflow
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Synthesis of Racemic 1-(4-Iodophenyl)ethanamine

4-Todoacetophenone

Reductive Amination
(e.g., with Ammonium Formate and a Reducing Agent)

Racemic 1-(4-Iodophenyl)ethanamine

Chiral Resolution

Addition of a Chiral Resolving Agent
(e.g., (R)-(-)-Mandelic Acid)

Formation of Diastereomeric Salts

Fractional Crystallization

Separation of Diastereomers

Final Product Formation

Liberation of the Free Amine

Formation of Hydrochloride Salt
(with HCI)

(R)-1-(4-Iodophenyl)ethanamine HCI

Click to download full resolution via product page
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Caption: Proposed workflow for the synthesis and resolution of (R)-1-(4-

lodophenyl)ethanamine hydrochloride.

Experimental Protocol: A Representative Method

Step 1: Synthesis of Racemic 1-(4-lodophenyl)ethanamine

To a solution of 4-iodoacetophenone (1.0 eq) in methanol, add ammonium formate (10.0 eq).

Heat the mixture to reflux and add a reducing agent, such as sodium cyanoborohydride (1.5
eq), portion-wise.

Continue refluxing for 12-24 hours, monitoring the reaction by thin-layer chromatography
(TLC).

After completion, cool the reaction mixture and remove the solvent under reduced pressure.
Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH > 10.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined
organic layers over anhydrous sodium sulfate, and concentrate to yield racemic 1-(4-
iodophenyl)ethanamine.

Step 2: Chiral Resolution

Dissolve the racemic amine in a suitable solvent (e.g., ethanol).

Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid (0.5 eq), in the same
solvent.

Allow the mixture to stand at room temperature for diastereomeric salt formation and
crystallization.

Collect the crystals by filtration. These crystals should be enriched in one diastereomer.

The enantiomeric purity of the crystalline salt can be improved by recrystallization.

Step 3: Liberation of the Free Amine and Salt Formation
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o Treat the diastereomerically pure salt with a base (e.g., NaOH solution) to liberate the free
(R)-1-(4-lodophenyl)ethanamine.

o Extract the free amine with an organic solvent and dry the organic layer.

» Bubble hydrogen chloride gas through the solution or add a solution of HCI in a suitable
solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

o Collect the precipitate by filtration and dry under vacuum to obtain (R)-1-(4-
lodophenyl)ethanamine hydrochloride.

Chemical Analysis

While specific experimental spectra for (R)-1-(4-lodophenyl)ethanamine hydrochloride are
not publicly available, the expected data from standard analytical techniques can be predicted
based on its structure.

Table 2: Predicted Analytical Data for (R)-1-(4-lodophenyl)ethanamine Hydrochloride
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Analytical Technique

Predicted Data

1H NMR

- Aromatic protons (AA'BB' system) in the range
of 7.0-8.0 ppm. - Methine proton (-CH) as a

quartet around 4.0-4.5 ppm. - Methyl protons (-
CHs) as a doublet around 1.5-2.0 ppm. - Amine

protons (-NHs*) as a broad singlet.

13C NMR

- Aromatic carbons in the range of 120-150 ppm.
- Carbon attached to iodine at a lower field (~90-
100 ppm). - Methine carbon (-CH) around 50-60
ppm. - Methyl carbon (-CHs) around 20-25 ppm.

IR Spectroscopy (cm™1)

- N-H stretching of the ammonium salt around
3000-3200 cm~1. - C-H aromatic stretching
around 3000-3100 cm™1. - C-H aliphatic
stretching around 2850-2950 cm~1. - C=C
aromatic stretching around 1450-1600 cm™1. -

C-I stretching in the far-IR region.

Mass Spectrometry (ESI+)

- Predicted m/z for the free amine [M+H]*:
247.9931.[2]

Analytical Workflow

4

Analytical Characterization Workflow
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Caption: A typical workflow for the analytical characterization of (R)-1-(4-
lodophenyl)ethanamine hydrochloride.

Applications in Drug Development

Chiral phenethylamines are a well-established class of compounds in medicinal chemistry, with
many derivatives acting on the central nervous system. The iodo-substitution on the phenyl ring
of (R)-1-(4-lodophenyl)ethanamine hydrochloride offers several potential advantages in
drug design and development:

» Scaffold for Novel Therapeutics: This compound can serve as a key building block for the
synthesis of more complex molecules targeting various receptors and enzymes.

» Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.qg., **I,
125], or 131). This allows the resulting molecule to be used as a radiotracer for in vivo imaging
techniques such as Single Photon Emission Computed Tomography (SPECT) or for targeted
radiotherapy. A study on a radioiodinated phenethylamine derivative demonstrated its
potential for increased radioactivity localization in tumors.[3]

¢ Probing Ligand-Receptor Interactions: The iodine atom can act as a heavy atom for X-ray
crystallography studies, aiding in the determination of the binding mode of a ligand to its
target protein. It can also participate in halogen bonding, a type of non-covalent interaction
that can enhance binding affinity and selectivity.

While specific signaling pathways modulated by (R)-1-(4-lodophenyl)ethanamine
hydrochloride are not documented, its structural similarity to known neuroactive compounds
suggests potential interactions with aminergic systems, such as dopaminergic and serotonergic
pathways.

Logical Relationship in Radiotracer Development
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Radiotracer Development Pathway

In vivo Imaging (e.g., SPECT)
(R)-1-(4-Iodophenyl)ethanamine HCI IRadmu;d{nﬁnon Radioiodinated Analog
(Isotope Exchange) —
In vitro Binding Assays

Click to download full resolution via product page

Caption: A logical workflow illustrating the potential use of (R)-1-(4-lodophenyl)ethanamine
hydrochloride in radiotracer development.

Conclusion

(R)-1-(4-lodophenyl)ethanamine hydrochloride is a valuable chiral building block with
significant potential in medicinal chemistry and drug development. While detailed experimental
data for this specific compound is scarce in the public domain, this guide provides a framework
for its synthesis, analysis, and potential applications based on established chemical principles.
Further research into the biological activity of this and related compounds is warranted to
explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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